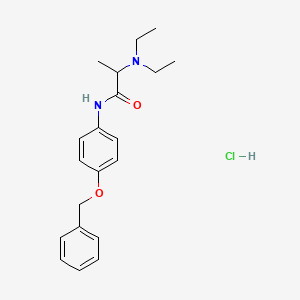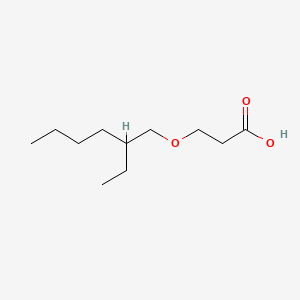
4'-(Benzyloxy)-2-(diethylamino)propionanilide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(Benzyloxy)-2-(diethylamino)propionanilide hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a benzyloxy group, a diethylamino group, and a propionanilide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Benzyloxy)-2-(diethylamino)propionanilide hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of Benzyloxybenzaldehyde: This intermediate is synthesized by reacting benzyl alcohol with benzaldehyde in the presence of an acid catalyst.
Formation of Benzyloxybenzylamine: Benzyloxybenzaldehyde is then reacted with an amine, such as diethylamine, under reductive amination conditions to form benzyloxybenzylamine.
Acylation: The benzyloxybenzylamine is acylated with propionyl chloride to form the final product, 4’-(Benzyloxy)-2-(diethylamino)propionanilide hydrochloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4’-(Benzyloxy)-2-(diethylamino)propionanilide hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4’-(Benzyloxy)-2-(diethylamino)propionanilide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4’-(Benzyloxy)-2-(diethylamino)propionanilide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Benzyloxy)aniline hydrochloride
- 4,4’-Bis(diethylamino)benzophenone
- 7-diethylamino-4-hydroxycoumarin-rhodamine B conjugate
Comparison
4’-(Benzyloxy)-2-(diethylamino)propionanilide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
19647-08-6 |
|---|---|
Fórmula molecular |
C20H27ClN2O2 |
Peso molecular |
362.9 g/mol |
Nombre IUPAC |
2-(diethylamino)-N-(4-phenylmethoxyphenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C20H26N2O2.ClH/c1-4-22(5-2)16(3)20(23)21-18-11-13-19(14-12-18)24-15-17-9-7-6-8-10-17;/h6-14,16H,4-5,15H2,1-3H3,(H,21,23);1H |
Clave InChI |
VONCIYYGVFCBGL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(C)C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazinan-2-one](/img/structure/B14168526.png)
![3-[(E)-[(1-hydroxynaphthalen-2-yl)methylidene]amino]-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B14168528.png)

![3-Oxabicyclo[3.2.1]octan-2-one, 1,4,4-trimethyl-](/img/structure/B14168542.png)

![2-[4-(4-Chloro-3,5-dimethylphenoxy)quinazolin-2-yl]phenol](/img/structure/B14168554.png)
![Phenol, 4-methyl-3-[[6-(S-methylsulfonimidoyl)-4-quinolinyl]amino]-](/img/structure/B14168561.png)

![Methyl 2-[6-acetamido-2-(2-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B14168583.png)


![5-[(Phenylacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14168613.png)
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl chloride](/img/structure/B14168617.png)
